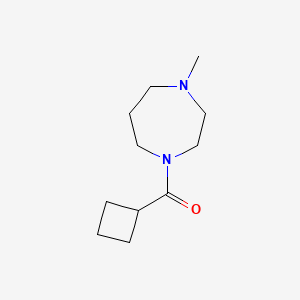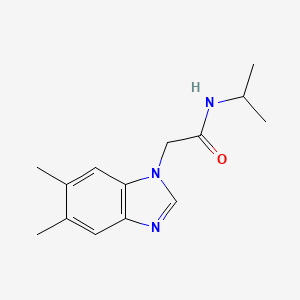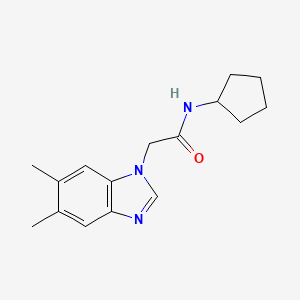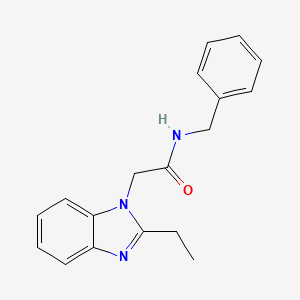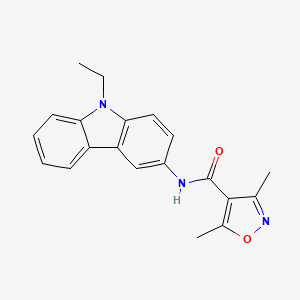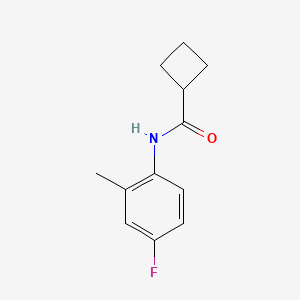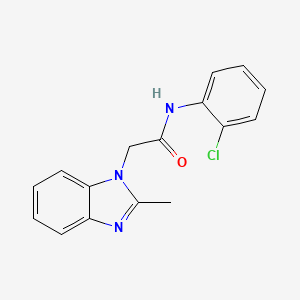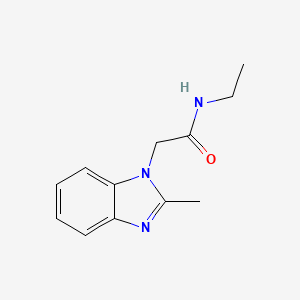![molecular formula C10H13ClN2O3S B7460568 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)
2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide, also known as CESA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CESA has been found to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting the activity of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting their production, 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide also inhibits the activity of the cyclooxygenase enzyme, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever.
実験室実験の利点と制限
One of the advantages of using 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide in lab experiments is that it possesses anti-inflammatory, analgesic, and antipyretic effects, making it a useful tool for studying the mechanisms underlying these processes. However, one of the limitations of using 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide is that its mechanism of action is not fully understood. Additionally, the compound may have off-target effects that could interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide. One area of research could be focused on elucidating the compound's mechanism of action. This could involve studying its effects on various signaling pathways involved in inflammation and pain. Another area of research could be focused on developing more potent and selective analogs of 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide for therapeutic use. Additionally, the compound could be studied for its potential use in the treatment of other diseases such as cancer and neurological disorders.
Conclusion:
In conclusion, 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases. While the compound's mechanism of action is not fully understood, it has been shown to reduce inflammation, pain, and fever. Future research could focus on elucidating the compound's mechanism of action and developing more potent and selective analogs for therapeutic use.
合成法
2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide can be synthesized by reacting 4-(ethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction yields 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide as a white crystalline powder with a melting point of 187-189°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and elemental analysis.
科学的研究の応用
2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide has also been shown to have analgesic and antipyretic effects by modulating the activity of the cyclooxygenase enzyme. Due to its pharmacological properties, 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide has been investigated for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever.
特性
IUPAC Name |
2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-2-12-17(15,16)9-5-3-8(4-6-9)13-10(14)7-11/h3-6,12H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKLYUWRSUNMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

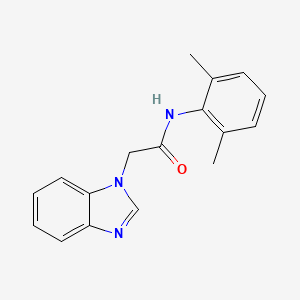
![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
